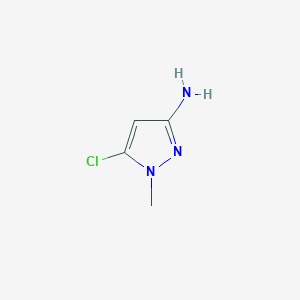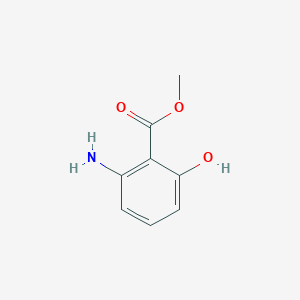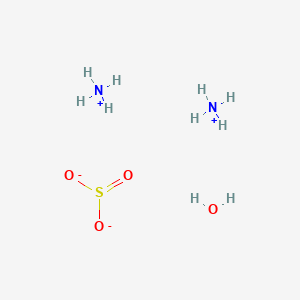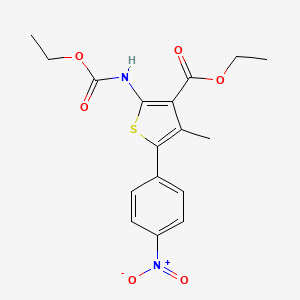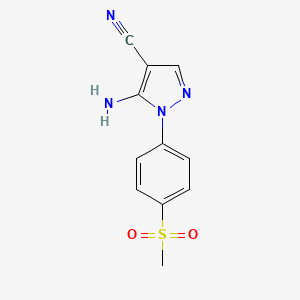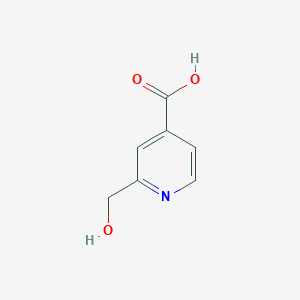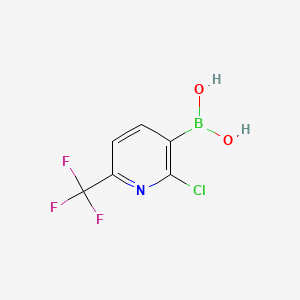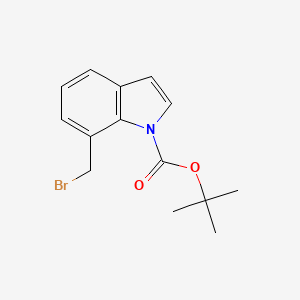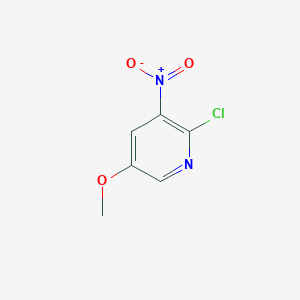
2-クロロ-5-メトキシ-3-ニトロピリジン
概要
説明
2-Chloro-5-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and a nitro group at the third position on the pyridine ring. It is used in various chemical synthesis processes and has applications in scientific research.
科学的研究の応用
2-Chloro-5-methoxy-3-nitropyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-5-methoxy-3-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution . The nitro group in the 2-Chloro-5-methoxy-3-nitropyridine might be involved in these reactions.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the reactivity of nitropyridines, it is plausible that 2-Chloro-5-methoxy-3-nitropyridine could induce various cellular responses depending on its specific targets .
生化学分析
Biochemical Properties
2-Chloro-5-methoxy-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic functions.
Cellular Effects
2-Chloro-5-methoxy-3-nitropyridine has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-methoxy-3-nitropyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, 2-Chloro-5-methoxy-3-nitropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-methoxy-3-nitropyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Chloro-5-methoxy-3-nitropyridine can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methoxy-3-nitropyridine vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-Chloro-5-methoxy-3-nitropyridine can cause damage to specific organs or systems, highlighting the importance of dosage optimization in research applications.
Metabolic Pathways
2-Chloro-5-methoxy-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby influencing the overall metabolic balance within cells. These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and health.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methoxy-3-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2-Chloro-5-methoxy-3-nitropyridine can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects.
Subcellular Localization
2-Chloro-5-methoxy-3-nitropyridine exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of 2-Chloro-5-methoxy-3-nitropyridine is crucial for understanding its precise mechanisms of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-methoxypyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-methoxy-3-nitropyridine may involve a multi-step process that includes the chlorination of 5-methoxypyridine followed by nitration. The chlorination step can be performed using thionyl chloride or phosphorus pentachloride, while the nitration step involves the use of concentrated nitric acid and sulfuric acid. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-5-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under reflux conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-5-methoxy-3-nitropyridine, 2-thio-5-methoxy-3-nitropyridine, etc.
Reduction: The major product is 2-chloro-5-methoxy-3-aminopyridine.
Oxidation: Products include 2-chloro-5-formyl-3-nitropyridine or 2-chloro-5-carboxy-3-nitropyridine.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methoxy-3-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Methoxy-5-nitropyridine
Comparison
2-Chloro-5-methoxy-3-nitropyridine is unique due to the specific positioning of the chlorine, methoxy, and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-Chloro-6-methoxy-3-nitropyridine has the methoxy group at the sixth position, which can lead to different steric and electronic effects, influencing its reactivity and interaction with biological targets.
特性
IUPAC Name |
2-chloro-5-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHIVEPPZZIGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603254 | |
| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-55-4 | |
| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


